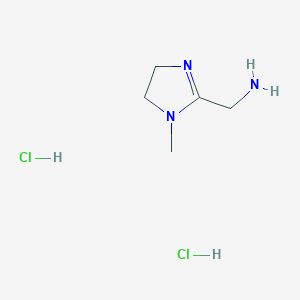

(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanamin-dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H11N3·2HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a vital building block in the synthesis of more complex imidazole derivatives. Its unique structure enables researchers to explore various chemical reactions such as:

- Oxidation: Producing various imidazole derivatives.

- Reduction: Yielding different substituted imidazoles.

- Substitution: Allowing nucleophilic substitution reactions to generate diverse products.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties: Studies suggest that derivatives of imidazole exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride have shown effectiveness against various bacterial strains .

Medicine

The compound is under investigation for its therapeutic applications:

- Drug Development: Ongoing research aims to explore its potential in developing new drugs targeting infections and possibly cancer treatment due to its interaction with biological targets at the molecular level .

Industry

In industrial applications, (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is utilized in the production of:

- Pharmaceuticals

- Agrochemicals

- Dyes and other industrial chemicals.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various imidazole derivatives synthesized from (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Derivative A | 15 | 50 |

| Derivative B | 20 | 25 |

| Standard Penicillin | 30 | 10 |

This data demonstrates the potential of these compounds in developing new antimicrobial agents .

Case Study 2: Drug Interaction Studies

In another study focusing on drug interactions, researchers explored how (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride interacts with specific enzymes involved in bacterial DNA replication. Molecular docking simulations indicated strong binding affinities, suggesting a mechanism for its antimicrobial action .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological effects due to their interaction with various biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) and ethanol .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and other industries .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazole: The parent compound, which has a similar structure but lacks the methyl and methanamine groups.

Benzimidazole: A related compound with a fused benzene ring, known for its antimicrobial properties.

Histamine: A biologically active compound with a similar imidazole ring structure, involved in immune responses.

Uniqueness

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its imidazole ring structure, has been studied for its potential therapeutic applications, including antimicrobial and antifungal properties.

| Property | Value |

|---|---|

| Molecular Formula | C5H13Cl2N3 |

| Molecular Weight | 186.08 g/mol |

| IUPAC Name | (1-methyl-4,5-dihydroimidazol-2-yl)methanamine dihydrochloride |

| InChI Key | DQOXOEOBZZEJTF-UHFFFAOYSA-N |

| Appearance | Powder |

| Storage Temperature | -10 °C |

The biological activity of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is primarily attributed to its ability to interact with various biological targets. The imidazole ring allows for interactions with enzymes and receptors, potentially modulating their activity. This compound has shown promise in inhibiting the growth of microorganisms, suggesting a role in antimicrobial therapies .

Antimicrobial Properties

Research indicates that (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal properties of this compound against Candida species. Results showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL, indicating strong antifungal potential .

- Antibacterial Efficacy : Another investigation assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Related Compounds

To understand the unique properties of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride, it is essential to compare it with similar compounds:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| (1-methylimidazole) | Antifungal | 100 |

| Metronidazole | Antimicrobial | 16 |

| (1-methyl-4,5-dihydroimidazole) | Antimicrobial | 32 (S. aureus) |

This table illustrates that while related compounds exhibit some antimicrobial properties, (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride demonstrates superior efficacy against specific pathogens.

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, caution is warranted due to potential toxicity. Hazard statements include warnings about skin irritation and respiratory issues upon exposure . Further toxicity studies are necessary to establish safe dosage levels for therapeutic use.

Eigenschaften

IUPAC Name |

(1-methyl-4,5-dihydroimidazol-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-4,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOXOEOBZZEJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.